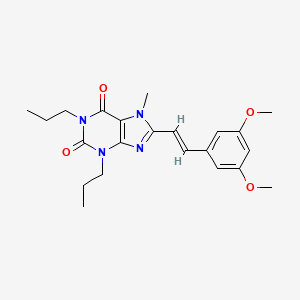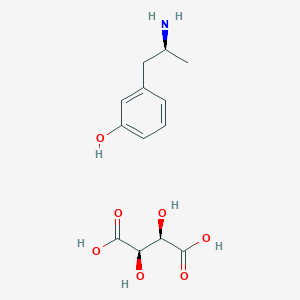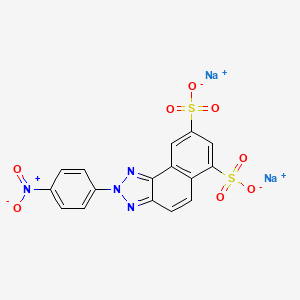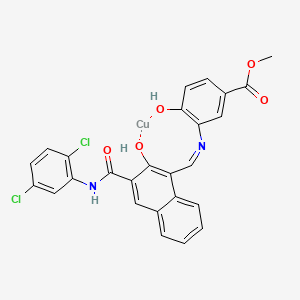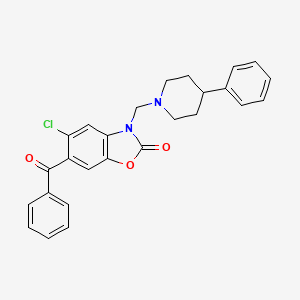
trans-Dichlorobis(1,2-ethanediamine-N,N')rhodium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride: is a coordination complex that features rhodium as the central metal atom, coordinated with two chloride ions and two 1,2-ethanediamine ligands. This compound is of significant interest in the field of inorganic chemistry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride typically involves the reaction of rhodium(III) chloride with 1,2-ethanediamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the trans isomer. The general reaction can be represented as: [ \text{RhCl}_3 + 2 \text{en} \rightarrow \text{trans-}[\text{RhCl}_2(\text{en})_2]\text{Cl} ] where “en” stands for 1,2-ethanediamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other anions.
Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.
Isomerization Reactions: The compound can isomerize to form the cis isomer under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like silver nitrate (AgNO3) to remove chloride ions, followed by the addition of the desired ligand.
Oxidation-Reduction Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Formation of new coordination complexes with different ligands.
Oxidation-Reduction Reactions: Formation of rhodium complexes in different oxidation states.
Applications De Recherche Scientifique
Chemistry:
- Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
- Studied for its coordination chemistry and structural properties.
Biology and Medicine:
- Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and proteins.
- Explored for its antimicrobial properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride exerts its effects involves coordination with target molecules, such as DNA or proteins. The rhodium center can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
- trans-Dichlorobis(1,2-ethanediamine-N,N’)cobalt chloride
- trans-Dichlorobis(1,2-ethanediamine-N,N’)platinum chloride
Comparison:
- Rhodium vs. Cobalt and Platinum: Rhodium complexes often exhibit different reactivity and stability compared to cobalt and platinum complexes. Rhodium is generally more expensive and less abundant than cobalt but offers unique catalytic properties.
- Chemical Properties: Rhodium complexes may have different electronic and steric properties, influencing their reactivity and applications.
Propriétés
Numéro CAS |
15444-63-0 |
|---|---|
Formule moléculaire |
C4H16Cl3N4Rh |
Poids moléculaire |
329.46 g/mol |
Nom IUPAC |
dichlororhodium(1+);ethane-1,2-diamine;chloride |
InChI |
InChI=1S/2C2H8N2.3ClH.Rh/c2*3-1-2-4;;;;/h2*1-4H2;3*1H;/q;;;;;+3/p-3 |
Clé InChI |
WMPVJKZXLZMGHJ-UHFFFAOYSA-K |
SMILES canonique |
C(CN)N.C(CN)N.[Cl-].Cl[Rh+]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




